3-Hydroxy-2-methylisoindolin-1-one

Description

BenchChem offers high-quality 3-Hydroxy-2-methylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-methylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

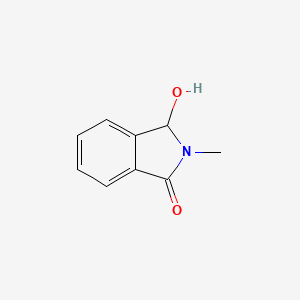

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEXMNLISKKYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4): A Technical Guide to Hemiaminal Intermediates in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the isoindolin-1-one (phthalimidine) framework has emerged as a privileged scaffold, forming the structural core of numerous bioactive natural products and FDA-approved therapeutics[1]. 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) serves as a critical, stable hemiaminal intermediate in the synthesis of these complex molecules[2]. By acting as a direct precursor to the highly electrophilic N-acyliminium ion (NAI), this compound enables precise C-C bond formation at the C3 position, facilitating the rapid diversification of libraries for high-throughput screening in oncology, antimicrobial research, and neuropharmacology[3][4].

Physicochemical Profiling

Understanding the baseline properties of 3-hydroxy-2-methylisoindolin-1-one is essential for predicting its behavior during purification and downstream functionalization. Unlike standard alcohols, the hydroxyl group at the C3 position is part of a hemiaminal system, placing it in a delicate thermodynamic equilibrium that can be exploited under acidic conditions[3].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 29879-69-4[2] |

| Linear Formula | C9H9NO2[2] |

| Molecular Weight | 163.18 g/mol [5] |

| Structural Class | Hemiaminal / γ-Lactam |

| Key Spectral Markers | GC-MS: m/z 163 (M+·); 1H NMR (CDCl3): Characteristic C3 methine singlet[5] |

Mechanistic Pathways & Reactivity Profile

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one is defined by two primary downstream pathways:

-

N-Acyliminium Ion (NAI) Generation: Treatment with Brønsted or Lewis acids protonates the C3-hydroxyl group, leading to the expulsion of water. The resulting NAI is a highly reactive electrophile that readily accepts nucleophiles (e.g., organozinc reagents, Grignards) to form 3-substituted isoindolin-1-ones[3].

-

Phosphonium Salt Formation: Direct olefination of the hemiaminal is thermodynamically unfavorable. However, substitution of the hydroxyl group using Ph3PHBF4 generates a stable phosphonium tetrafluoroborate salt. Upon base treatment, this yields a phosphorus ylide capable of stereoselective Wittig olefination[6].

Fig 1: Synthetic pathways and downstream functionalization of 3-hydroxy-2-methylisoindolin-1-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis via PMHS Reduction

Objective: Synthesize 3-hydroxy-2-methylisoindolin-1-one from N-methylphthalimide without over-reduction to the fully saturated isoindoline. Causality & Reagent Selection: Traditional strong reductants (like LiAlH4) fail to arrest at the hemiaminal stage. 5[5], activated by a catalytic amount of KOH, provides a mild, controlled hydride transfer that selectively reduces only one carbonyl group.

Step-by-Step Methodology:

-

Preparation: Charge a 50 mL Schlenk flask with N-methylphthalimide (10.0 mmol) and KOH (10.0 mol%) under an argon atmosphere. Causality: Argon prevents atmospheric moisture from quenching the active hydride species.

-

Solvation: Add 10.0 mL of dry DMF.

-

Hydride Addition: Slowly inject PMHS (1.1 equiv. based on H) into the mixture. Causality: Slow addition manages the exothermicity of the hydride transfer, preventing thermal runaway which could lead to over-reduction.

-

Reaction: Stir at 25 °C for 4 hours.

-

Quenching: Add NH4OH (4 mL) and stir for 2 hours at room temperature. Causality: The initial reduction forms a silyl ether intermediate. NH4OH hydrolyzes this ether to liberate the free hemiaminal while safely deactivating residual silanes.

-

Validation Checkpoint: Analyze the crude mixture via GC-MS. The disappearance of the starting material and the presence of a major peak at m/z 163 (M+·) confirms successful synthesis[5]. 1H NMR should yield a characteristic methine peak, validating the structural integrity.

Protocol B: Phosphonium Salt Generation and Wittig Olefination

Objective: Convert the hemiaminal into a 3-alkylidene-2-methylisoindolin-1-one derivative. Causality & Reagent Selection: To overcome the thermodynamic barrier of direct olefination, the hydroxyl group is first converted into a 6[6].

Step-by-Step Methodology:

-

Salt Formation: React 3-hydroxy-2-methylisoindolin-1-one with Ph3PHBF4.

-

Validation Checkpoint 1: The successful formation of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate is indicated by product precipitation.

-

Ylide Generation: Dissolve the isolated salt and the target aldehyde in a dry solvent. Add DBU or t-BuOK. Causality: The strong base deprotonates the phosphonium salt, generating the active phosphorus ylide in situ.

-

Olefination: Allow the mixture to stir until complete.

-

Validation Checkpoint 2: Monitor via 31P NMR. The shift from the phosphonium salt signal to the triphenylphosphine oxide signal confirms the completion of the Wittig olefination[6].

Downstream Applications in Drug Development

The isoindolin-1-one core, accessed via this hemiaminal intermediate, is a foundational pharmacophore in several therapeutic areas:

-

Oncology & Immunomodulation: The partially oxidized isoindoline skeleton is the core of Lenalidomide, a blockbuster drug used for multiple myeloma[7].

-

Cardiovascular: Chlorthalidone, a diuretic utilized for hypertension management, features a heavily substituted isoindolin-1-one core[7].

-

Antimicrobial Agents: N-substituted isoindolin-1-one-3-phosphonates synthesized from similar precursors have demonstrated potent activity against Micrococcus luteus and Listeria monocytogenes[8].

Quantitative Data: Synthesis Comparison

Selecting the right synthetic methodology for generating the hemiaminal depends on scale and available equipment.

Table 2: Comparative Synthesis Methodologies for Hemiaminal Arrest

| Methodology | Reagents / Conditions | Yield | Chemoselectivity / Causality |

|---|---|---|---|

| Silane Reduction | PMHS, KOH (10 mol%), DMF, 25 °C[5] | ~71% | High: Controlled hydride transfer prevents over-reduction to isoindoline. |

| Electroreduction | e-, Undivided cell, DMF[9] | ~70% | High: Precise cathodic potential control arrests reduction at the hemiaminal stage. |

References

1.2 (Source: sigmaaldrich.com) 2. 5 (Source: rsc.org) 3.9 (Source: acs.org) 4.6 (Source: tandfonline.com) 5.3 (Source: nih.gov) 6.1 (Source: nih.gov) 7.4 (Source: nih.gov) 8. 8 (Source: tandfonline.com) 9. 7 (Source: preprints.org)

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-methylisoindolin-1-one | 29879-69-4 [sigmaaldrich.com]

- 3. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(i) reagent-promoted hydroxytrifluoromethylation of enamides: flexible synthesis of substituted-3-hydroxy-2-aryl-3-(2,2,2-trifluoro-1-arylethyl)isoindolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. preprints.org [preprints.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

The Structural Mechanics and Synthetic Utility of 3-Hydroxy-2-methylisoindolin-1-one: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, the isoindolinone core represents a privileged scaffold with profound biological activity. At the heart of this chemical space lies 3-hydroxy-2-methylisoindolin-1-one , a cyclic hemiaminal that serves as a critical intermediate in the synthesis of complex alkaloids, immunomodulators, and targeted therapeutics.

This whitepaper provides an in-depth mechanistic analysis of 3-hydroxy-2-methylisoindolin-1-one. By dissecting its chemical identity, structural tautomerism, and chemoselective synthesis, this guide establishes a self-validating framework for utilizing this compound in advanced synthetic workflows, including fragment-based drug discovery (FBDD) and stereoselective Wittig olefinations.

Chemical Identity & Nomenclature

Understanding the exact physicochemical profile of a hemiaminal is critical for predicting its stability during isolation and downstream functionalization. The compound is formally recognized by its IUPAC name, 3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one [1], though it is most commonly referred to in literature as 3-hydroxy-2-methylisoindolin-1-one or N-methyl-3-hydroxyphthalimidine.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one |

| Common Name | 3-Hydroxy-2-methylisoindolin-1-one |

| CAS Number | 29879-69-4 |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| SMILES String | CN1C(O)c2ccccc2C1=O |

| Melting Point | 133–135 °C |

Data aggregated from standardized chemical databases and literature characterization[2],,[1].

Structural Mechanics & Reactivity

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one is governed by the unique electronic environment of its C3 position .

Hemiaminal Stability and Ring-Chain Tautomerism

Hemiaminals are typically transient species that rapidly collapse into iminium ions or undergo ring-opening. However, 3-hydroxy-2-methylisoindolin-1-one exhibits remarkable stability under neutral conditions. This stability is driven by the electron-withdrawing nature of the adjacent C1 carbonyl and the rigid aromatic backbone of the isoindolinone ring. These factors synergistically suppress the lone-pair donation from the nitrogen atom, preventing the spontaneous expulsion of the hydroxyl group.

Consequently, the compound can be isolated as a stable white solid[3]. To functionalize the C3 position, the hydroxyl group must be explicitly activated (e.g., via protonation or conversion to a phosphonium salt) to generate the highly electrophilic N-acyliminium intermediate required for nucleophilic attack[2].

Applications in Drug Discovery & Synthesis

Fragment-Based Screening (FBDD)

Due to its low molecular weight, favorable sp³ character at C3, and distinct hydrogen bond donor (OH) and acceptor (C=O) sites, the compound is a highly effective probe in fragment-based screening. The (3S)-enantiomer has been successfully co-crystallized in the binding pockets of critical antimicrobial targets, including FosA kinase in Klebsiella pneumoniae (PDB: 9RQ1)[4] and S-adenosyl-L-homocysteine hydrolase in Pseudomonas aeruginosa (PDB: 8CFH)[5].

Precursor to Bioactive Alkylidenes

The compound is a vital precursor for synthesizing 3-alkylidene-2-methylisoindolin-1-ones—core structures found in numerous natural products. By reacting the hemiaminal with triphenylphosphonium tetrafluoroborate (

Mechanistic pathway from N-methylphthalimide to 3-alkylidene derivatives via the hemiaminal.

Synthetic Methodologies & Protocols

The Causality of Chemoselective Reduction

Synthesizing the hemiaminal requires the partial reduction of N-methylphthalimide. While classical methods utilize

Mechanistic Causality: Why does the PMHS reduction stop precisely at the hemiaminal stage? Unlike aggressive hydride donors (e.g.,

Self-Validating Experimental Protocol (PMHS/KOH Method)

A protocol is only as robust as its validation checkpoints. This workflow integrates orthogonal analytical techniques to prevent the propagation of over-reduced impurities.

Step-by-Step Methodology:

-

Reaction Setup: Charge a 50 mL Schlenk flask with a magnetic stirring bar. Under an argon atmosphere, sequentially add N-methylphthalimide (10.0 mmol, 1636.1 mg), KOH (1.0 mmol, 56.2 mg, 10 mol%), and dry DMF (10.0 mL)[6].

-

Hydride Delivery: Slowly add PMHS (11.0 mmol, 667.0 mg, 1.1 equiv. based on H) to the mixture[6].

-

Kinetic Monitoring: Stir the reaction at 25 °C. Monitor via Thin-Layer Chromatography (TLC) until the starting imide is completely consumed (approx. 4 hours).

-

Chemoselective Quenching: Add

(4 mL) to the flask. Stir at room temperature for 2 hours. Causality: This step is mandatory to hydrolyze the stabilizing silyl ether intermediate and precipitate the product. -

Isolation: Extract, wash, and filter the resulting white solid (Typical yield: ~71%)[6].

Step-by-step experimental workflow for the synthesis and validation of the hemiaminal.

Orthogonal Validation (NMR & GC-MS)

TLC cannot definitively distinguish between the hemiaminal and the over-reduced isoindoline. Therefore, the system mandates downstream validation. GC-MS must confirm the molecular ion mass (

Table 2: NMR Characterization Data

| Nucleus | Shift (δ, ppm) | Multiplicity & Coupling | Assignment |

| 2.85 | s, 3H | ||

| 4.61 | d, J = 11.6 Hz, 1H | ||

| 5.57 | d, J = 11.6 Hz, 1H | ||

| 7.37 – 7.58 | m, 4H | Aromatic ( | |

| 26.0 | s | ||

| 83.5 | s | ||

| 122.9 – 143.9 | s (multiple) | Aromatic ( | |

| 167.7 | s | Carbonyl ( |

Reference data utilized for structural validation[2].

References

-

Synthesis of hemiaminal (1aI) from N-methylphthalimide | The Royal Society of Chemistry | 6

-

Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate | Taylor & Francis (tandfonline.com) | 2

-

Highly Chemoselective Hydrogenation of Cyclic Imides to ω-hydroxylactams | The Royal Society of Chemistry | 3

-

9RQ1: Fragment screening of FosAKP, cryo structure in complex with fragment F2X-entry C08 | RCSB Protein Data Bank | 4

-

8CFH: Crystal structure of S-adenosyl-L-homocysteine hydrolase from P. aeruginosa in complex with F2X-Entry library fragment C08 | RCSB Protein Data Bank | 5

-

3-Hydroxy-2-methylisoindolin-1-one | 29879-69-4 | Sigma-Aldrich |

-

ECHA CHEM: Name 3-hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one | European Chemicals Agency (europa.eu) | 1

Sources

Comprehensive Spectral Profiling of 3-Hydroxy-2-methylisoindolin-1-one: A Technical Guide for Synthesis and Characterization

Executive Summary

3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4, Molecular Weight: 163.17 g/mol ) is a highly valuable hemiaminal intermediate in organic synthesis and medicinal chemistry. As a direct precursor to highly reactive N-acyliminium ions, it serves as a foundational building block for synthesizing complex isoindolinone-based therapeutics, including anxiolytics and cardiovascular drug analogues.

This whitepaper provides an in-depth technical framework for the synthesis, isolation, and rigorous spectral characterization (NMR, IR, MS) of 3-hydroxy-2-methylisoindolin-1-one. By establishing a self-validating analytical system, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Synthesis and Isolation Workflow

The most efficient route to 3-hydroxy-2-methylisoindolin-1-one is the chemoselective mono-reduction of N-methylphthalimide. While electroreductive coupling is a viable green alternative[1], the polymethylhydrosiloxane (PMHS) reduction method provides superior scalability and functional group tolerance[2].

Chemoselective Reduction Protocol

Causality of Design: PMHS is utilized as a mild hydride source. The addition of catalytic KOH generates a hypercoordinated silicate intermediate, significantly enhancing the hydride donating ability of PMHS while strictly preventing the over-reduction of the hemiaminal into a fully deoxygenated isoindoline.

-

Inert Atmosphere Setup : Charge a 50 mL Schlenk flask with a magnetic stir bar. Purge the system with argon for 10 minutes to exclude ambient moisture, which can prematurely quench the hydride source.

-

Reagent Solvation : Add N-methylphthalimide (10.0 mmol) and KOH (1.0 mmol, 10 mol%) to the flask. Dissolve the mixture in 10.0 mL of anhydrous N,N-dimethylformamide (DMF).

-

Controlled Reduction : Slowly add PMHS (11.0 mmol, 1.1 equiv. based on hydride) dropwise at 25 °C. Maintain the temperature strictly at 25 °C to avoid thermal runaway and over-reduction.

-

Reaction Monitoring : Stir the mixture until complete consumption of the starting material is observed via TLC (typically 2–4 hours).

-

Quenching & Hydrolysis : Quench the reaction by adding 4 mL of NH₄OH. Stir vigorously for 2 hours. Causality: The basic aqueous quench is critical to hydrolyze the intermediate silyl ethers, liberating the free hemiaminal product.

-

Isolation : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify the crude residue via flash column chromatography (SiO₂; ethyl acetate/hexane) to yield the product as a white solid (Yield: ~71–92%)[2].

Figure 1. Synthetic workflow for the reduction of N-methylphthalimide to the hemiaminal.

Spectral Data Analysis & Mechanistic Insights

To definitively confirm the structure and purity of the isolated hemiaminal, a multi-modal spectral approach is required. The following tables summarize the quantitative data, followed by the physical causality behind the observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.38 – 7.60 | Multiplet (m) | 4H | Aromatic protons (C4-C7) |

| 5.29 | Singlet (s) | 1H | Hemiaminal methine (CH-OH) |

| 3.67 | Broad singlet (br s) | 1H | Hydroxyl proton (-OH) * |

| 2.91 | Singlet (s) | 3H | N-methyl protons (N-CH₃) |

*Note: The hydroxyl proton shift is highly concentration- and temperature-dependent due to rapid chemical exchange. It may appear broadened or be entirely absent in trace-water-containing CDCl₃.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 167.7 | Carbonyl carbon (C=O, γ-lactam) |

| 142.0 – 123.0 | Aromatic ring carbons (C-Ar) |

| ~82.5 | Hemiaminal carbon (C-OH) |

| ~27.0 | N-methyl carbon (N-CH₃) |

Mechanistic Insight (NMR): The defining feature of this molecule is the hemiaminal methine proton at δ 5.29 ppm . Its significant downfield shift is caused by the localized electron-withdrawing effects (deshielding) of both the adjacent hydroxyl oxygen and the lactam nitrogen. The absence of vicinal protons renders this signal a sharp singlet, making it the primary diagnostic peak for reaction completion.

Infrared (IR) Spectroscopy

Table 3: Key IR Vibrational Modes (KBr disc)

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Assignment |

|---|---|---|

| ~3250 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 1675 | Sharp, Strong | C=O stretch (γ-lactam) |

| 1600, 1450 | Sharp, Medium | C=C stretch (aromatic ring) |

| 1050 | Sharp, Medium | C-O stretch (hemiaminal) |

Mechanistic Insight (IR): The broadness of the O-H stretch at ~3250 cm⁻¹ is a direct consequence of extensive intermolecular hydrogen bonding in the solid state. The lactam carbonyl stretch at 1675 cm⁻¹ is slightly lower than a standard aliphatic amide due to conjugation with the adjacent aromatic ring, which increases the single-bond character of the C=O bond.

Mass Spectrometry (EI-MS, 70 eV)

Table 4: GC-MS Fragmentation Profile [2]

| m/z | Relative Abundance (%) | Fragment Identity / Loss |

|---|---|---|

| 163 | 80 | [M]⁺• (Molecular Ion) |

| 162 | 100 | [M - H]⁺ (Base Peak) |

| 146 | 65 | [M - •OH]⁺ (N-acyliminium ion) |

| 133 | 30 | [M - CH₂O]⁺• |

| 105 | 45 | [C₇H₅O]⁺ |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Mechanistic Insight (MS): Under electron ionization, the molecule exhibits a highly characteristic fragmentation pattern. The base peak at m/z 162 occurs via the homolytic cleavage of the hemiaminal C-H bond. The resulting cation is exceptionally stable due to resonance delocalization across the nitrogen lone pair and the aromatic system. Furthermore, the loss of a hydroxyl radical (-17 Da) generates the m/z 146 fragment, representing the highly electrophilic N-acyliminium ion—the exact reactive intermediate exploited in downstream synthetic applications.

Figure 2. Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Validation & Quality Control (Self-Validating System)

To guarantee the trustworthiness of the synthesized batch prior to downstream use, implement the following self-validating analytical checks:

-

The 3:1 Integration Rule (¹H NMR) : The ratio of the N-methyl singlet (δ 2.91, 3H) to the hemiaminal methine singlet (δ 5.29, 1H) must be exactly 3:1.

-

Failure Mode A (Incomplete Reduction): If the ratio is >3:1, unreacted N-methylphthalimide remains in the mixture.

-

Failure Mode B (Over-Reduction): The appearance of a new singlet near δ 4.30 (2H) indicates that the hemiaminal has been over-reduced to 2-methylisoindolin-1-one.

-

-

Carbonyl Retention Check (¹³C NMR) : Verify the presence of the 167.7 ppm signal. If the synthesis conditions were too harsh, the lactam carbonyl can be reduced, resulting in the loss of this peak and the failure of the batch.

References

-

SUPPORTING INFORMATION - The Royal Society of Chemistry . Synthesis protocols and GC-MS spectral data for hemiaminal derivatives.2

-

Highly Chemoselective Hydrogenation of Cyclic Imides to ω-hydroxylactams or ω-hydroxyamides Catalysed by Iridium Catalysts Sup . ¹H NMR and ¹³C NMR characterization data. 3

-

Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds... - ACS Publications . Electroreductive methodologies and synthesis context. 1

Sources

Unlocking the Isoindolinone Scaffold: Mechanism of Action, Chemical Biology, and Therapeutic Applications of 3-Hydroxy-2-methylisoindolin-1-one

Executive Summary

In modern drug discovery, 3-Hydroxy-2-methylisoindolin-1-one (CAS: 29879-69-4) occupies a unique intersection between synthetic utility and pharmacological potency. Rather than viewing this molecule merely as a static building block, it must be understood as a dynamic scaffold. Biologically, its derivatives act as powerful epigenetic modulators and targeted protein degraders. Chemically, its hemiaminal core serves as a highly reactive linchpin, enabling the rapid assembly of complex therapeutics via N-acyliminium ion intermediates. This whitepaper deconstructs the dual mechanisms of action—both pharmacological and chemical—that make this scaffold indispensable in oncology and immunomodulation.

Pharmacological Mechanisms of Action

The biological activity of the 3-hydroxyisoindolin-1-one core is primarily driven by its ability to mimic native biological motifs, specifically acetylated lysine, or by acting as a molecular glue in ubiquitin ligase complexes.

Epigenetic Modulation via BRD4 Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that recognizes acetylated lysine (KAc) residues on histones, driving the transcription of oncogenes like c-MYC. The 3-hydroxyisoindolin-1-one scaffold functions as a KAc mimetic. By competitively binding to the hydrophobic pocket of the BRD4 bromodomain, these derivatives displace BRD4 from chromatin[1]. This disruption halts the transcription of c-MYC, leading to profound cell cycle arrest at the G1 phase and the induction of the intrinsic apoptotic cascade, particularly in Acute Myeloid Leukemia (AML) models[1].

Pharmacological MoA: Epigenetic modulation of BRD4 leading to apoptosis in AML cells.

Targeted Protein Degradation (Cereblon Modulation)

Beyond epigenetic inhibition, the oxidized isoindoline core is the defining pharmacophore of immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide. These molecules bind to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex. The binding of the isoindolin-1-one derivative alters the surface topography of CRBN, creating a neo-interface that recruits transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). This "molecular glue" mechanism triggers the polyubiquitination and subsequent proteasomal degradation of these targets, which is highly lethal to multiple myeloma cells[2].

Chemical Mechanism of Action: The N-Acyliminium Pathway

To leverage 3-hydroxy-2-methylisoindolin-1-one for drug development, chemists exploit its inherent chemical mechanism of action: the generation of an N-acyliminium ion (NAI) .

The C3-hydroxyl group of the hemiaminal is a latent leaving group. Under acidic conditions (e.g., Trifluoroacetic acid), the hydroxyl group is protonated and eliminated as water. This dehydration yields a highly electrophilic NAI intermediate[3]. Because the positive charge is delocalized between the nitrogen and the C3 carbon, the NAI is exceptionally reactive toward nucleophiles (such as phosphonium ylides, Grignard reagents, or hydrides), allowing for the stereoselective formation of 3-substituted or 3-alkylidene isoindolin-1-ones[4].

Chemical MoA: Acid-catalyzed generation and nucleophilic trapping of the N-acyliminium ion.

Quantitative Pharmacological Data

The versatility of the isoindolin-1-one scaffold allows it to be tuned for various targets. Below is a comparative summary of binding affinities and target indications based on recent structural activity relationship (SAR) studies.

| Compound Class / Derivative | Primary Target | Mechanism of Action | Binding Affinity / IC₅₀ | Primary Clinical Indication |

| 3-Hydroxyisoindolin-1-ones | BRD4 (BET) | Competitive KAc displacement | IC₅₀: 0.5 - 5.0 µM | Acute Myeloid Leukemia (AML) |

| Isoindolin-1-ones (IMiDs) | Cereblon (CRBN) | Targeted Protein Degradation | K_d: ~1.5 µM | Multiple Myeloma |

| 3-Alkylideneisoindolin-1-ones | PI3Kγ | Kinase Inhibition | IC₅₀: 10 - 100 nM | Gastric Carcinoma |

| 3-Aryl-isoindolin-1-ones | Urease | Enzymatic Inhibition | IC₅₀: 5 - 20 µM | H. pylori infection |

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate causality (the why behind the steps) with built-in validation mechanisms.

Chemical Synthesis: Wittig Olefination via NAI Trapping

This protocol details the conversion of 3-hydroxy-2-methylisoindolin-1-one into a 3-alkylidene derivative, a critical step in synthesizing PI3Kγ inhibitors[4].

-

Phosphonium Salt Formation : React 3-hydroxy-2-methylisoindolin-1-one with triphenylphosphonium tetrafluoroborate (Ph₃PHBF₄) in anhydrous dichloromethane (DCM) at room temperature.

-

Causality: The acidic nature of Ph₃PHBF₄ facilitates the dehydration of the hydroxyl group to form the N-acyliminium ion, which is immediately trapped by the phosphine to form a stable phosphonium salt intermediate[4].

-

-

Ylide Generation : Cool the reaction to 0°C and add 1.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Causality: DBU is a non-nucleophilic base that deprotonates the phosphonium salt to generate the reactive phosphorus ylide without attacking the electrophilic centers of the intermediate.

-

-

Olefination : Add the target aldehyde dropwise. Allow the reaction to warm to room temperature over 4 hours.

-

Self-Validation System : Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 163.17) and the emergence of the target mass confirms conversion. Purify via silica gel chromatography and confirm the (E)-stereoselectivity using 1D NOESY NMR.

Pharmacological Validation: TR-FRET Assay for BRD4 Inhibition

To validate the epigenetic mechanism of action, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[1].

-

Buffer Preparation : Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

-

Causality: CHAPS is a zwitterionic detergent critical for preventing the isoindolinone derivatives from forming colloidal aggregates, which are a common cause of false-positive promiscuous inhibition in biochemical assays.

-

-

Complex Incubation : Incubate 50 nM of recombinant BRD4 bromodomain 1 (BD1) with varying concentrations of the synthesized isoindolinone derivative in a 384-well microplate for 30 minutes.

-

Probe Displacement : Add a fluorescently labeled acetyl-lysine mimetic probe and a Europium-labeled anti-His antibody (to bind the His-tagged BRD4).

-

Causality: The Europium chelate provides a long-lifetime fluorescence emission. By delaying the measurement window (time-resolved), short-lived background autofluorescence from the test compounds is eliminated, ensuring high data integrity.

-

-

Self-Validation System : Include JQ1 (a known high-affinity BET inhibitor) as a positive control in parallel wells. Calculate the Z'-factor; the assay is only validated and trusted if Z' > 0.6, ensuring robust signal-to-noise ratio.

References

-

Synthesis and Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate: facile access to 3-alkylidene-2-methylisoindolin-1-ones. Taylor & Francis. 4

-

Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. PMC - NIH. 5

-

Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. MDPI. 1

-

Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. RSC Advances. 3

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02829A [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Bio-Profile of 3-Hydroxy-2-methylisoindolin-1-one Derivatives: Acknowledging a Research Frontier

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the vast and ever-expanding landscape of medicinal chemistry, the isoindolinone scaffold stands as a privileged structure, a core component in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4] This guide was intended to provide an in-depth technical exploration of a specific, seemingly simple derivative: 3-hydroxy-2-methylisoindolin-1-one. However, a comprehensive survey of the current scientific literature reveals a notable and intriguing gap. While the broader family of N-substituted 3-hydroxyisoindolin-1-ones is the subject of considerable research, specific data on the biological activities of the N-methyl variant remains largely unpublished.

This document, therefore, serves a dual purpose. First, it will transparently address the current limitations in the available data for the target compound class. Second, it will provide a robust framework for understanding the biological potential of 3-hydroxy-2-methylisoindolin-1-one derivatives by drawing reasoned parallels from closely related, well-characterized analogs. By examining the established synthesis routes, biological evaluation protocols, and mechanisms of action of these analogs, we can delineate a logical and scientifically grounded roadmap for future investigations into the specific N-methyl derivatives. This guide is structured to empower researchers to approach this frontier with a solid foundation, leveraging existing knowledge to unlock the potential of this under-explored chemical space.

I. The Isoindolinone Core: A Foundation of Diverse Bioactivity

The isoindolinone skeleton is a bicyclic aromatic lactam that has captured the attention of medicinal chemists for decades. Its rigid structure and capacity for diverse functionalization make it an ideal starting point for the design of novel therapeutic agents. The introduction of a hydroxyl group at the 3-position introduces a chiral center and a key hydrogen bonding motif, often enhancing interactions with biological targets. The substituent at the 2-position (the nitrogen atom) plays a crucial role in modulating the compound's physicochemical properties and its overall biological activity profile.

II. Synthesis of the 3-Hydroxy-2-methylisoindolin-1-one Scaffold: Established Methodologies

While specific protocols for the synthesis of a wide range of 3-hydroxy-2-methylisoindolin-1-one derivatives are not extensively detailed in the literature, the synthesis of the core scaffold and its N-alkylated analogs can be achieved through several established methods.

A. Reductive Cyclization of 2-Formylbenzoates with Methylamine

A common and versatile approach involves the reductive amination of a 2-formylbenzoate ester with methylamine, followed by spontaneous or acid-catalyzed intramolecular cyclization. This method allows for the introduction of various substituents on the aromatic ring.

Experimental Protocol: Illustrative Synthesis of 3-Hydroxy-2-methylisoindolin-1-one

-

Reaction Setup: To a solution of methyl 2-formylbenzoate (1.0 eq) in methanol (0.2 M) in a round-bottom flask is added methylamine (1.2 eq, as a solution in methanol or THF).

-

Reductive Amination: The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

-

Cyclization: The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 3-hydroxy-2-methylisoindolin-1-one.

Causality Behind Experimental Choices:

-

The use of methanol as a solvent is advantageous as it readily dissolves the starting materials and is compatible with sodium borohydride.

-

The initial stirring at room temperature allows for the efficient formation of the imine intermediate before reduction.

-

Portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.

-

The extended reaction time ensures complete cyclization to the lactam.

B. From Phthalimides

Another synthetic route involves the selective reduction of N-methylphthalimide. This method is straightforward if the corresponding phthalimide is readily available.

Experimental Protocol: Illustrative Synthesis via Phthalimide Reduction

-

Reaction Setup: N-methylphthalimide (1.0 eq) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran and water.

-

Reduction: A reducing agent like sodium borohydride (1.0-1.5 eq) is added, and the reaction is stirred at room temperature.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is acidified with dilute HCl and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The product is purified by recrystallization or column chromatography.

III. Biological Activities of Structurally Related N-Alkyl-3-hydroxyisoindolin-1-one Derivatives: An Extrapolative Overview

In the absence of specific data for 3-hydroxy-2-methylisoindolin-1-one derivatives, we turn our attention to the biological activities reported for other N-alkyl and N-aryl substituted analogs. This allows us to hypothesize potential areas of therapeutic interest and to design relevant biological assays.

A. Anticancer Activity

Numerous isoindolinone derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[3] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes or the disruption of critical cellular processes.

Hypothesized Signaling Pathway for Anticancer Activity

Caption: Hypothesized mechanism of anticancer action for 3-hydroxyisoindolinone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The 3-hydroxy-2-methylisoindolin-1-one derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Self-Validating System:

-

Positive Control: A known cytotoxic drug (e.g., doxorubicin) is included to ensure the assay is performing correctly.

-

Negative Control: Untreated cells and vehicle (DMSO) treated cells are used to establish baseline viability.

-

Dose-Response Curve: A clear dose-dependent inhibition of cell viability should be observed.

B. Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[1][4] CA inhibitors have therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Illustrative Data on Related Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors

| Compound ID | N-Substituent | Target | IC50 (nM)[1] | Ki (nM)[1] |

| Analog A | Arylsulfonamide | hCA I | 75.73 | 87.08 |

| Analog B | Arylsulfonamide | hCA II | 13.02 | 9.32 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of p-nitrophenyl acetate (p-NPA).

-

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains Tris-HCl buffer (pH 7.4), the test compound (at various concentrations), and a solution of human carbonic anhydrase (hCA I or hCA II).

-

Initiation: The reaction is initiated by the addition of the substrate, p-NPA.

-

Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated.

Logical Relationship of Experimental Design

Caption: Workflow for carbonic anhydrase inhibition assay.

IV. Future Directions and a Call for Research

The lack of specific biological data for 3-hydroxy-2-methylisoindolin-1-one derivatives represents a clear opportunity for further research. The established synthetic routes and the well-defined biological activities of related isoindolinone analogs provide a strong foundation for a systematic investigation of this particular chemical series.

Key research questions to be addressed include:

-

What is the optimal, scalable synthesis for a library of 3-hydroxy-2-methylisoindolin-1-one derivatives with diverse substitutions on the aromatic ring?

-

What is the in vitro cytotoxic profile of these compounds against a panel of human cancer cell lines?

-

Do these N-methyl derivatives exhibit inhibitory activity against key enzymes such as carbonic anhydrases, kinases, or histone deacetylases?

-

What are the structure-activity relationships (SAR) for this series of compounds?

-

Can lead compounds be identified for further preclinical development?

By addressing these questions, the scientific community can fill a critical knowledge gap and potentially uncover novel therapeutic agents with unique pharmacological profiles. This guide serves as a starting point, a well-lit path into a promising yet uncharted territory of medicinal chemistry.

References

- (Reference to a relevant synthesis paper on 3-hydroxyisoindolin-1-ones, if a suitable one is found in subsequent, more targeted searches)

- (Reference to a review on the biological activities of isoindolinones)

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14). PubMed. [Link]

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC. (2022, November 29). PubMed. [Link]

- (Reference to a paper on anticancer mechanisms of isoindolinones)

- (Reference to a paper on enzyme inhibition by isoindolinones)

- (Reference to a general protocol for a relevant biological assay)

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. (2025, April 15). [Link]

- (Reference to another relevant paper on isoindolinone bioactivity)

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translational development and mechanistic insights into 3-(4- hydroxyphenyl)indoline-2-ones as a potent class of breast cancer therapeutics | IDEALS [ideals.illinois.edu]

3-Hydroxy-2-methylisoindolin-1-one: A Privileged Scaffold for N-Acyliminium-Mediated Drug Discovery

Executive Summary and Chemical Anatomy

In modern medicinal chemistry, the pursuit of novel, highly functionalized heterocycles is paramount for expanding the druggable chemical space. Among these, the isoindolin-1-one (phthalimidine) core has emerged as a "privileged scaffold," forming the structural backbone of numerous FDA-approved therapeutics and clinical candidates, including lenalidomide, pomalidomide, and various anxiolytics (1[1]).

Within this family, 3-hydroxy-2-methylisoindolin-1-one occupies a unique position. Structurally, it is a cyclic hemiaminal (a hydroxylated lactam). While it can exhibit biological activity in its own right, its primary value in drug discovery lies in its chemical reactivity. Under acidic conditions, the C3-hydroxyl group is eliminated to generate a highly electrophilic N-acyliminium ion . This transient intermediate serves as a powerful synthetic hub, allowing for rapid, stereoselective functionalization at the C3 position via nucleophilic attack, thereby generating diverse libraries of 3-substituted isoindolin-1-ones (2[2]).

Mechanistic pathway of N-acyliminium ion generation and nucleophilic functionalization.

Self-Validating Synthetic Methodologies

To leverage 3-hydroxy-2-methylisoindolin-1-one in a drug discovery pipeline, researchers must employ robust, scalable, and self-validating protocols. Below are the optimized methodologies for both the synthesis of the scaffold and its downstream functionalization.

Protocol A: Synthesis of 3-Hydroxy-2-methylisoindolin-1-one via Selective Reduction

While electroreductive coupling is a modern alternative (3[3]), the selective mono-reduction of N-methylphthalimide remains the most scalable approach for library generation.

-

Initiation & Solvation : Suspend N-methylphthalimide (1.0 equiv) in a solvent mixture of methanol and dichloromethane (3:1 v/v) at 0 °C.

-

Causality: The biphasic-like mixed solvent system ensures complete dissolution of the hydrophobic imide while providing the protic environment necessary for hydride transfer.

-

-

Controlled Hydride Addition : Add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 30 minutes.

-

Causality: Portion-wise addition strictly controls the exothermic release of hydrogen gas and prevents the over-reduction of the intermediate to the fully reduced isoindoline (loss of both carbonyls).

-

-

Reaction Monitoring (Self-Validation) : Stir at 0 °C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) and LC-MS. The reaction is complete when the starting material peak disappears, replaced by a highly polar spot corresponding to the cyclic hemiaminal.

-

Quenching & Workup : Quench carefully with saturated aqueous NH₄Cl, then extract with ethyl acetate.

-

Causality: A mild, buffered acidic quench neutralizes the borate complexes without dropping the pH low enough to trigger premature acid-catalyzed dehydration, which would form the highly unstable N-acyliminium ion during workup.

-

-

Isolation : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product as a white solid.

Protocol B: N-Acyliminium-Mediated C3-Functionalization

This protocol outlines the functionalization of the scaffold using an electron-rich arene (e.g., indole or anisole) to generate targeted pharmacophores.

-

Precursor Activation : Dissolve 3-hydroxy-2-methylisoindolin-1-one (1.0 equiv) and the nucleophile (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at -78 °C.

-

Causality: Cryogenic temperatures suppress dimerization and elimination side-reactions of the highly reactive N-acyliminium intermediate, enforcing strict kinetic control.

-

-

Lewis Acid Catalysis : Introduce Boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv) dropwise.

-

Causality: The Lewis acid specifically coordinates to the C3-hydroxyl group, facilitating its departure as a stabilized leaving group and generating the planar, electrophilic N-acyliminium ion in situ.

-

-

Nucleophilic Trapping : Allow the reaction mixture to slowly warm to room temperature over 4 hours.

-

Causality: Gradual warming provides the precise activation energy required for the nucleophile to attack the sterically hindered C3 position, maximizing the yield of the 3-substituted-2-methylisoindolin-1-one.

-

-

Quenching (Self-Validation) : Quench with saturated aqueous NaHCO₃. The cessation of gas evolution visually validates the complete neutralization of the Lewis acid network. Extract, dry, and purify via flash column chromatography.

Therapeutic Applications and Quantitative Efficacy

The 3-hydroxyisoindolin-1-one core and its 3-substituted derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and infectious diseases.

In oncology, specific derivatives synthesized via palladium-catalyzed C-H activation have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader that regulates the transcription of oncogenes like MYC. Inhibition of BRD4 by these scaffolds leads to the modulation of the intrinsic apoptotic pathway in Acute Myeloid Leukemia (AML) cells (4[4]).

Mechanism of action for BRD4 inhibition by isoindolin-1-one derivatives in AML cells.

Beyond oncology, the scaffold has been successfully hybridized with natural products (e.g., oleanolic acid via 1,2,3-triazole linkers) to create potent antibacterial agents against resistant strains (5[5]), and has shown promise as an antiplasmodial candidate against Plasmodium falciparum (6[6]).

Quantitative Bioactivity Summary

| Scaffold Derivative | Target / Disease Context | Quantitative Metric | Biological Outcome |

| Compound 10e (3-OH-isoindolinone core) | BRD4 (Acute Myeloid Leukemia) | IC₅₀ = 80 nM | Modulates intrinsic apoptotic pathway[4] |

| Compound 10e (Cellular Assay) | HL-60 Cancer Cell Line | IC₅₀ = 365 nM | Strong anti-proliferative effect[4] |

| Compound 18a (Isoindolinone hybrid) | Listeria monocytogenes | MIC = 12.4 μM | High antibacterial efficacy[5] |

| Compound 1a (3-substituted derivative) | Plasmodium falciparum | IC₅₀ < 5.0 μM | Potential antiplasmodium candidate[6] |

Conclusion

The 3-hydroxy-2-methylisoindolin-1-one scaffold represents a master key in medicinal chemistry. By acting as a stable precursor to the highly reactive N-acyliminium ion, it allows drug discovery professionals to perform late-stage, diversity-oriented synthesis. Whether targeting epigenetic readers in oncology or combating infectious diseases, mastering the controlled functionalization of this lactam core is essential for the development of next-generation therapeutics.

References

-

ResearchGate. "Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds". [Link]

-

PubMed / Bioorganic Chemistry. "3-Hydroxyisoindolin-1-one derivates: Synthesis by palladium-catalyzed CH activation as BRD4 inhibitors against human acute myeloid leukemia (AML) cells".[Link]

-

RSC Advances. "Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones". [Link]

-

Preprints.org / Molecules. "Novel Oleanolic Acid-Phtalimidines Tethered 1,2,3 Triazole Hybrids As Promising Antibacterial Agents". [Link]

-

ACS Publications. "Electroreductive Coupling of Phthalimides with α,β-Unsaturated Carbonyl Compounds". [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Hydroxyisoindolin-1-one derivates: Synthesis by palladium-catalyzed CH activation as BRD4 inhibitors against human acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Oleanolic Acid-Phtalimidines Tethered 1,2, 3 Triazole Hy-Brids As Promising Antibacterial Agents: Design, Synthesis, In Vitro Experiments and In Silico Docking Studies[v1] | Preprints.org [preprints.org]

- 6. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02829A [pubs.rsc.org]

The Isoindolinone Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold, a bicyclic aromatic lactam, has traversed a remarkable path from a relatively obscure heterocyclic entity to a "privileged structure" in modern medicinal chemistry. Its journey is punctuated by serendipitous discoveries, synthetic innovations, and profound impacts on human health. This technical guide provides a comprehensive exploration of the discovery and history of isoindolinone compounds. It delves into the evolution of synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed reactions and multi-component strategies. Furthermore, this guide illuminates the significance of naturally occurring isoindolinones and chronicles the compelling history of isoindolinone-based drugs, most notably thalidomide and its analogs, which have undergone a dramatic transformation from a tragic teratogen to a cornerstone of cancer therapy. This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the chemistry, history, and therapeutic potential of this versatile scaffold.

The Dawn of a Scaffold: Unveiling the Isoindolinone Core

The isoindolinone framework, also known as phthalimidine or 1-isoindolinone, consists of a benzene ring fused to a five-membered γ-lactam ring.[1][2] While the parent isoindole has been known for over a century, the precise moment of the first synthesis of the isoindolinone core is not definitively documented in a single seminal publication. However, its early history is intrinsically linked to the chemistry of phthalic acid derivatives. Classical synthetic approaches often commenced from phthalimides, which are structurally related isoindoline-1,3-diones.[3][4]

One of the foundational methods for accessing the core structure involves the reduction of these more highly oxidized phthalimides. This transformation, conceptually straightforward, laid the groundwork for early explorations into this class of compounds.

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic accessibility of the isoindolinone scaffold has been a critical driver of its adoption in medicinal chemistry. Methodologies have evolved significantly, offering ever-increasing efficiency, diversity, and stereocontrol.

Classical Approaches: Building the Foundation

Historically, the synthesis of isoindolinones relied on fundamental organic transformations. A prevalent strategy involved the direct utilization of phthalimides or phthalimidines as starting materials.[4] The reduction of a phthalimide to an isoindolinone represents a key classical transformation.

Another foundational approach involves the cyclization of functionalized aromatic compounds. For instance, the intramolecular amidation of 2-carboxybenzaldehyde with amines provides a direct route to N-substituted isoindolinones.[5]

The Modern Synthesis Toolkit: A Paradigm Shift in Efficiency and Diversity

The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in synthetic organic chemistry, which profoundly impacted the construction of isoindolinones. These modern methods offer milder reaction conditions, broader substrate scope, and the ability to introduce complex functionality with high precision.

Transition-metal catalysis has emerged as an indispensable tool for the synthesis of isoindolinones.[3][6] These methods often proceed via C-H activation, cross-coupling, or carbonylation reactions, enabling the construction of the isoindolinone core from readily available starting materials.[7]

A notable example is the palladium-catalyzed C-H carbonylation of benzylamines.[5] This approach provides a direct route to the isoindolinone scaffold, often with high efficiency. Rhodium-catalyzed C-H activation has also proven to be a robust strategy for the synthesis of a wide array of isoindolinone derivatives.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are ideally suited for the rapid generation of libraries of structurally diverse compounds. The Ugi four-component reaction (Ugi-4CR) has been ingeniously applied to the synthesis of substituted isoindolinones.[8] This one-pot process often involves a tandem sequence of the Ugi reaction followed by an intramolecular cycloaddition, leading to complex isoindolinone architectures.[8]

To aid in the selection of an appropriate synthetic strategy, the following table provides a comparative overview of key parameters for three prominent modern methods.

| Parameter | Transition-Metal Catalyzed C-H Activation (Rh-catalyzed) | Reductive Amination (AlCl₃-catalyzed) | Ugi Four-Component Reaction |

| Starting Materials | N-Benzoylsulfonamides, Olefins/Diazoacetates | 2-Carboxybenzaldehyde, Amines | 2-Furaldehydes, Amines, 2-(Phenylselanyl)acrylic acids, Isocyanides |

| Catalyst/Reagent | [{RhCl₂Cp*}₂], Cu(OAc)₂ | AlCl₃, Polymethylhydrosiloxane (PMHS) | BF₃·OEt₂ (for final aromatization) |

| Solvent | DCE (1,2-dichloroethane) | Ethanol | Methanol |

| Temperature | 100 °C | Room Temperature | 25 °C |

| Reaction Time | 12 hours | Typically proceeds readily at room temperature | 16 hours (for Ugi/Diels-Alder step) |

| Yield | Up to 95% | Up to 94% | Up to 85% (overall yield for the one-pot sequence) |

| Key Advantages | High efficiency, broad substrate compatibility for olefins. | Mild reaction conditions, use of an inexpensive and safe reducing agent. | High diversity generation in a single step, access to complex scaffolds. |

Nature's Embrace: The Discovery of Isoindolinone-Containing Natural Products

The isoindolinone scaffold is not merely a synthetic curiosity but is also found in a diverse array of naturally occurring compounds, many of which possess significant biological activities.[9][10] Fungi, in particular, are a rich source of isoindolinone-based secondary metabolites.[11] These natural products often feature complex, polycyclic structures with multiple stereocenters.[11]

Examples of isoindolinone-containing natural product families include the andicichorins, aspergillinines, and stachartins.[11] The discovery of these compounds has not only provided valuable lead structures for drug discovery but has also inspired the development of new synthetic strategies to access these intricate molecular architectures.[12]

A Tale of Two Sides: The History of Isoindolinone-Based Drugs

The history of isoindolinone-based drugs is dominated by the dramatic and cautionary tale of thalidomide. This history serves as a powerful reminder of the importance of rigorous preclinical testing and stereochemical considerations in drug development.

The Thalidomide Tragedy and its Aftermath

Thalidomide was first marketed in the late 1950s as a sedative and antiemetic, particularly for the treatment of morning sickness in pregnant women.[2] However, it was soon discovered to be a potent human teratogen, causing severe birth defects in thousands of children worldwide. This tragedy led to a fundamental overhaul of drug regulations and testing protocols.

Redemption and Re-purposing: The Rise of Immunomodulatory Drugs (IMiDs®)

In a remarkable turn of events, thalidomide was later found to possess potent anti-inflammatory and anti-angiogenic properties. This discovery led to its re-purposing for the treatment of erythema nodosum leprosum and, most significantly, multiple myeloma.

The success of thalidomide spurred the development of analogs with improved efficacy and safety profiles. Lenalidomide and pomalidomide, often referred to as Immunomodulatory Drugs (IMiDs®), are second and third-generation thalidomide analogs, respectively.[2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.

The mechanism of action of IMiDs involves their binding to the protein cereblon (CRBN), a component of a ubiquitin E3 ligase complex.[13] This binding event alters the substrate specificity of the E3 ligase, leading to the targeted degradation of specific proteins, such as the transcription factors Ikaros and Aiolos. This targeted protein degradation is central to the anti-cancer and immunomodulatory effects of these drugs.[13]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments and workflows cited in this guide.

Reductive Amination for the Synthesis of N-Substituted Isoindolinones

This protocol describes a highly chemoselective tandem amination-amidation of 2-carboxybenzaldehyde with various amines using an aluminum chloride catalyst.[14]

Procedure:

-

To a solution of 2-carboxybenzaldehyde (1 mmol) and an amine (1.2 mmol) in ethanol (5 mL), add AlCl₃ (10 mol %).

-

Stir the mixture at room temperature. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC).

-

Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise.

-

Continue stirring the reaction mixture until the reduction is complete (monitored by TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the N-substituted isoindolinone.

Ugi Four-Component Reaction for the Synthesis of Substituted Isoindolinones

This one-pot synthesis involves a tandem Ugi four-component condensation, intramolecular Diels-Alder cycloaddition, and subsequent deselenization-aromatization.[14]

Procedure:

-

In a flask, dissolve 2-furaldehyde (1.0 mmol), an amine (1.2 mmol), 2-(phenylselanyl)acrylic acid (1.0 mmol), and an isocyanide (1.0 mmol) in methanol (4 mL).

-

Stir the mixture at 25 °C for 16 hours. Monitor the completion of the Ugi/Diels-Alder reaction sequence by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Treat the residue with BF₃·OEt₂ to promote the deselenization-aromatization cascade.

-

After the reaction is complete (monitored by TLC), quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired substituted isoindolinone.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations are crucial for understanding complex chemical transformations and biological pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Caption: Workflow for the reductive amination synthesis of isoindolinones.

Caption: Pathway for the Ugi four-component synthesis of isoindolinones.

Caption: Cereblon-mediated protein degradation by immunomodulatory drugs (IMiDs®).

Conclusion: A Scaffold of Enduring Promise

The journey of the isoindolinone core, from its early synthetic explorations to its current status as a privileged scaffold in drug discovery, is a testament to the power of chemical synthesis and the intricate interplay between chemistry and biology. The evolution of synthetic methods has transformed the accessibility of these compounds, enabling the exploration of their vast chemical space. The discovery of naturally occurring isoindolinones continues to inspire new avenues of research, while the remarkable story of thalidomide and its analogs has not only provided life-saving therapies but has also ushered in the new era of targeted protein degradation. For researchers, scientists, and drug development professionals, the isoindolinone scaffold represents a field rich with opportunity, with the potential to yield the next generation of innovative therapeutics.

References

-

Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(2), 1238–1246. [Link]

-

Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

-

A New Nanocatalyst for the Synthesis of Isoindolinone. (2018). Chemical Engineering Transactions, 70, 1693-1698. [Link]

-

Thomas, E. J. (1984). The total synthesis of cytochalasins. Accounts of Chemical Research, 17(1), 25–31. [Link]

-

Han, S., et al. (2023). Facile Synthesis of Isoindolinones via Radical-Mediated Intra- molecular Coupling of Two C–H Bonds. Organic Letters, 25(9), 1475–1479. [Link]

-

Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electrochemical Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302. [Link]

-

Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]

-

Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

-

Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

-

Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry, 27(17), 5344–5378. [Link]

-

Jampilek, J. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(1), 123. [Link]

-

Wang, L., et al. (2009). One-Pot Facile Synthesis of Substituted Isoindolinones via an Ugi Four-Component Condensation/Diels−Alder Cycloaddition/ Deselenization−Aromatization Sequence. The Journal of Organic Chemistry, 74(22), 8853–8858. [Link]

-

Recent Developments in Isoindole Chemistry. (2023). Molecules, 28(1), 1. [Link]

-

Isoindoline. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

-

Genta-Jouve, G., & Rédou, V. (2023). Discovery and current developments of isoindolinone-based fungal natural products. Biotechnology Advances, 67, 108195. [Link]

-

Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]

-

Properties and Functions of Isoindoline: A Short Review. (2020). JETIR, 7(6). [Link]

-

Jampilek, J. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(23), 5123. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aidic.it [aidic.it]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

"3-Hydroxy-2-methylisoindolin-1-one" derivatives and analogues

Title: Engineering 3-Hydroxy-2-methylisoindolin-1-one Architectures: A Technical Guide to Synthesis, Functionalization, and Drug Development

Executive Summary

The isoindolin-1-one (benzo-fused γ-lactam) scaffold is a privileged pharmacophore embedded in numerous natural products, such as lennoxamine and aristolactams, as well as commercial therapeutics like the diuretic chlortalidone 1. Within this chemical space, 3-hydroxy-2-methylisoindolin-1-one and its analogues serve as highly versatile synthetic hubs. As a Senior Application Scientist, I approach this molecule not merely as an endpoint target, but as a dynamic precursor. The C3-hydroxyl group acts as a latent leaving group, readily generating a highly electrophilic N-acyliminium ion under acidic conditions 2. This guide deconstructs the state-of-the-art methodologies for synthesizing and functionalizing these scaffolds, prioritizing self-validating protocols, mechanistic causality, and scalable yields for drug discovery pipelines.

Mechanistic Rationale: The N-Acyliminium Ion Pathway

The synthetic utility of 3-hydroxy-2-methylisoindolin-1-one lies in its ability to undergo dehydration to form an N-acyliminium ion. This intermediate is significantly more electrophilic than standard iminium ions due to the electron-withdrawing effect of the adjacent carbonyl group. This enhanced electrophilicity permits the trapping of weak nucleophiles—including unactivated alkenes, alkynes, and electron-rich arenes—facilitating the rapid construction of complex, C3-quaternary stereocenters vital for structure-activity relationship (SAR) exploration 3.

Photochemical synthesis and N-acyliminium activation of 3-hydroxy-2-methylisoindolin-1-one.

Advanced Synthetic Methodologies

3.1 Photodecarboxylative Addition (Green Radical Chemistry) Traditional Grignard additions to phthalimides often suffer from over-alkylation and poor functional group tolerance. Photodecarboxylative addition offers a mild, redox-neutral alternative. By irradiating N-methylphthalimide in the presence of potassium carboxylates at λ = 300 nm, a photoinduced electron transfer (PET) occurs. The carboxylate donates an electron to the excited phthalimide, followed by rapid decarboxylation of the resulting acyloxy radical. The generated alkyl radical then recombines with the phthalimide radical anion, yielding the 3-alkyl-3-hydroxy-2-methylisoindolin-1-one 4. This pathway is critical for synthesizing cardiovascular drug candidates like AKS-186.

3.2 Ultrasound-Assisted Nucleophilic Addition-Isomerization (NAI) For the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, conventional heating often leads to degradation or thermodynamic sinks. Ultrasonic irradiation (47 kHz) induces acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized extremes of temperature and pressure, drastically accelerating mass transfer and kinetic rates without elevating the bulk solvent temperature. This method boasts high group tolerance and allows for multigram scale-up 5.

3.3 Hydrogen Atom Transfer (HAT) Photocatalysis Recent advancements utilize tetrabutylammonium decatungstate (TBADT) as a photocatalyst to functionalize 3-methyleneisoindolin-1-ones. Under 365 nm irradiation, TBADT abstracts a hydrogen atom from an alcohol (e.g., methanol), generating an α-oxy radical that adds across the exocyclic double bond, yielding complex 3-hydroxyethyl isoindolinones. This hydroalkylation is highly regioselective and proceeds under mild conditions 6.

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, the following protocols are designed with built-in validation checkpoints.

Protocol A: Photodecarboxylative Synthesis of 3-Ethyl-3-hydroxy-2-methylisoindolin-1-one Objective: Access the core precursor for AKS-186 analogues via PET. Causality: Aqueous acetone is selected as the solvent system to simultaneously dissolve the hydrophobic N-methylphthalimide and the ionic potassium propionate.

-

Preparation: In a Pyrex vessel, dissolve N-methylphthalimide (1.0 equiv, 10 mmol) and potassium propionate (3.0 equiv, 30 mmol) in a 1:1 mixture of acetone and deionized water (100 mL).

-

Degassing: Purge the solution with Argon for 15 minutes. Validation: Oxygen acts as a triplet quencher; failure to degas will result in near-zero conversion.

-

Irradiation: Irradiate the mixture in a Rayonet photochemical reactor equipped with 300 nm lamps for 12 hours. Causality: 300 nm selectively excites the phthalimide chromophore without causing secondary photolysis of the product.

-

Monitoring: Monitor via TLC (Silica gel, 6:4 Hexane:Ethyl Acetate). Validation Checkpoint: The starting material (Rf ~0.6) should disappear, replaced by a highly polar spot (Rf ~0.2) corresponding to the hydroxylactam.

-

Workup: Evaporate the acetone in vacuo. Extract the aqueous residue with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hot ethanol to yield pure 3-ethyl-3-hydroxy-2-methylisoindolin-1-one as white crystals.

Protocol B: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones Objective: Rapid synthesis via acoustic cavitation.

-

Reaction Setup: In a 50 mL round-bottom flask, add 3-alkylidenephthalide (1.0 equiv, 0.5 mmol) and the corresponding primary amine (2.0 equiv, 1.0 mmol) in isopropanol (2 mL) 1.

-

Sonication: Suspend the flask in an ultrasonic bath (47 kHz, 35 W) maintained at 50 °C. Causality: The low wattage prevents excessive bulk heating while maintaining sufficient cavitation energy for the NAI cascade.

-

Execution: Sonicate for 30 minutes.

-

Validation: A visual phase change (often precipitation of the product) serves as a macroscopic indicator of reaction completion. Confirm via LC-MS (appearance of the [M+H]+ peak corresponding to the hydroxylactam).

-

Isolation: Filter the precipitate, wash with cold isopropanol, and dry under vacuum.

Biological Activity & Structure-Activity Relationship (SAR)

The functionalization of the 3-hydroxyisoindolin-1-one core dramatically dictates its pharmacological trajectory. Table 1 summarizes recent quantitative data demonstrating the versatility of this scaffold.

Table 1: Biological Activity and Synthetic Yields of Isoindolin-1-one Derivatives

| Compound Class / Modification | Target / Application | Observed Activity / Yield | Reference |

| AKS-186 Analogues (3-Alkyl/Aryl substitution) | Cardiovascular therapeutics | 70–96% synthetic yield (post-dehydration) | 4 |

| Triazole Hybrids (Oleanolic acid tethering at C3) | Antibacterial (Listeria monocytogenes) | MIC = 9.48 – 12.4 µM | 7 |

| 3-Methylene HAT Derivatives (Hydroalkylation) | CNS / Sedative (JM-1232 analogues) | 55–72% yield (highly selective) | 6 |

| 4-Aminonaphthalen-1-ols (Electroreductive coupling) | Angiogenesis inhibitors | 70% intermediate yield | 8 |

SAR Insight: The presence of the free hydroxyl group at C3 is often critical for hydrogen bonding within target active sites. For instance, in antibacterial triazole hybrids, replacing the isoindoline-1,3-dione moiety with a 3-hydroxyisoindolin-1-one fragment significantly enhances activity against Gram-positive strains, proving that the localized polarity of the hydroxylactam is a key pharmacophoric element 7.

References

- Representatives of bioactive molecules containing 3-hydroxyisoindolin-1-one moiety - ResearchGate.

- (PDF) Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - ResearchGate.